cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
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Overview
Description
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves several steps. The starting material, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin, is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. The resulting porphyrin is then metallated with cadmium ions to form the cadmium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states, which are useful in catalytic applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The benzoate group can be substituted with other functional groups to tailor the compound’s properties for specific applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cadmium(3+) complexes, while substitution reactions can yield a variety of functionalized porphyrins .
Scientific Research Applications
Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations
Biology: Employed in the study of biological processes involving porphyrins, such as oxygen transport and electron transfer
Industry: Used in the development of sensors and as a component in advanced materials for electronic and photonic applications
Properties
Molecular Formula |
C48H28CdN4O8 |
---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Cd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
QLUXVIRKLAMXPN-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
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